methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4-chloroindole moiety, which is a significant structural component in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the 4-chloroindole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 4-position.
The next step involves the acylation of the indole derivative with an appropriate acyl chloride to form the indole-acetyl intermediate. This intermediate is then reacted with piperidine to form the piperidinyl-acetyl derivative. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and piperidinyl-acetyl moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
- 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives
Uniqueness
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chloroindole moiety and the piperidinyl-acetyl group enhances its potential for diverse applications in medicinal chemistry and drug development .
Biological Activity
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, with the CAS number 1374532-59-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C₁₈H₂₁ClN₂O₃ with a molecular weight of 348.8 g/mol. The structure includes a piperidine ring, an indole moiety, and an acetyl group, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 1374532-59-8 |
Molecular Formula | C₁₈H₂₁ClN₂O₃ |
Molecular Weight | 348.8 g/mol |
Anticancer Activity
Research indicates that compounds containing indole and piperidine structures often exhibit significant anticancer properties. A study highlighted that derivatives of indole could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial strains. Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Inhibitory effects on key enzymes have been observed with various derivatives containing piperidine. Notably, acetylcholinesterase (AChE) inhibition has been reported, which is crucial for developing treatments for neurodegenerative diseases . The compound's binding affinity to bovine serum albumin (BSA) was also evaluated, indicating its pharmacokinetic properties.
Synthesis and Evaluation
A systematic synthesis approach was employed to develop this compound along with its analogs. The biological evaluation included in vitro assays for anticancer activity and enzyme inhibition studies. The results demonstrated promising activity against various cancer cell lines and significant enzyme inhibition profiles .
Molecular Modeling Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest potential mechanisms through which this compound exerts its biological effects, highlighting specific binding sites that could be targeted for drug development .
Properties
Molecular Formula |
C18H21ClN2O3 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3 |
InChI Key |
ULUATYFFBLEKCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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